(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanon

Übersicht

Beschreibung

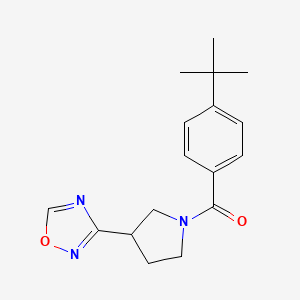

3-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is a complex organic compound that features a pyrrolidine ring, a tert-butylbenzoyl group, and an oxadiazole ring

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound belongs to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. The specific structure of 3-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole contributes to its unique biological activities. Its molecular formula is with a molecular weight of approximately 330.378 g/mol .

Antimicrobial Activity

Oxadiazole derivatives are known for their broad-spectrum antimicrobial properties. Research indicates that compounds like 3-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole exhibit significant antibacterial and antifungal activities. The structural modifications associated with oxadiazoles enhance their lipophilicity, allowing better penetration into microbial membranes .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of oxadiazole derivatives. Compounds containing the oxadiazole moiety have shown efficacy in reducing inflammation in various models, making them candidates for developing anti-inflammatory drugs .

Anticancer Properties

The compound has been investigated for its anticancer activities. Research on similar oxadiazole derivatives reveals that they can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Neuroprotective Effects

Recent studies suggest that certain oxadiazole derivatives may possess neuroprotective properties, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's. In silico studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles for these compounds .

Case Study 1: Antimicrobial Efficacy

A study published in the International Journal of Research Ayurveda and Pharmacy examined various 1,3,4-oxadiazole derivatives for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at the benzoyl position significantly affected the antimicrobial potency .

Case Study 2: Neuroprotective Potential

In a study focusing on neuroprotection, several oxadiazole derivatives were tested for their ability to protect neuronal cells from oxidative stress-induced damage. The findings suggested that compounds with specific substitutions exhibited enhanced neuroprotective effects compared to standard treatments .

Wirkmechanismus

Target of Action

The primary target of the compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanone is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanone interacts with GPBAR1 as a non-steroidal agonist . This interaction induces the mRNA expression of the GPBAR1 target gene pro-glucagon . The compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .

Biochemical Pathways

The activation of GPBAR1 by (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanone affects multiple metabolic pathways . In intestinal enteroendocrine L cells, it stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The study suggests that the scaffold of this compound might be exploited to achieve effective drug candidates to treat gpbar1 related disorders .

Result of Action

The molecular and cellular effects of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanone’s action include the induction of mRNA expression of the GPBAR1 target gene pro-glucagon . This leads to the secretion of the incretin GLP-1, which lowers blood glucose and insulin levels while increasing insulin sensitivity . It also stimulates thyroid hormone-mediated thermogenesis in brown adipose tissue and muscle, enhancing energy expenditure .

Biochemische Analyse

Biochemical Properties

The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanone has been identified as a potent agonist of the G-protein bile acid receptor 1 (GPBAR1) . This receptor has emerged as a prominent target for the treatment of metabolic and inflammatory diseases . The compound induces the mRNA expression of the GPBAR1 target gene pro-glucagon .

Cellular Effects

In cellular processes, (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanone influences cell function by activating GPBAR1 . This activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity .

Molecular Mechanism

At the molecular level, (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanone binds to GPBAR1, activating the receptor . This binding interaction involves residues Glu169, Asn93, and Tyr240 of the receptor .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include tert-butylbenzoyl chloride, pyrrolidine, and various oxidizing agents .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

3-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: Using oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Employing reducing agents to remove oxygen or add hydrogen.

Substitution: Replacing one functional group with another under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing groups, while reduction could produce simpler pyrrolidine derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.

Oxadiazole derivatives: Compounds with an oxadiazole ring, including various substituted oxadiazoles

Uniqueness

3-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the tert-butylbenzoyl group enhances its stability and lipophilicity, while the oxadiazole ring contributes to its potential biological activities .

Biologische Aktivität

The compound 3-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is a synthetic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of the oxadiazole moiety along with the pyrrolidine and tert-butylbenzoyl groups suggests a promising pharmacological profile. This article reviews the biological activities associated with this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Structural Characteristics

The molecular formula of 3-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is . The presence of the oxadiazole ring is significant as it is known for various biological activities, including anticancer and antimicrobial effects. The tert-butyl group enhances lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets .

Anticancer Activity

Several studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 3-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole have shown promising results against various cancer cell lines:

The compound has been evaluated using various assays such as MTT cytotoxicity assays and TRAP PCR-ELISA assays. The results indicate that modifications in substituents can enhance anticancer activity by increasing binding affinity to target proteins involved in cancer progression .

Antibacterial Activity

The antibacterial properties of oxadiazole derivatives have also been explored. The following table summarizes some findings related to their efficacy against common bacterial strains:

| Compound | Bacterial Strain | MIC Value (µM) | Reference |

|---|---|---|---|

| 3-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole | Staphylococcus aureus | 10.8 | |

| 1,3,4-Oxadiazole Derivative | Escherichia coli | 27.8 |

These compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibacterial agents.

Anti-inflammatory Activity

Research indicates that oxadiazole derivatives possess anti-inflammatory properties. For example:

- Compounds containing the oxadiazole ring have shown inhibition of COX enzymes, which are crucial in the inflammatory response.

- Specific derivatives have demonstrated reduced ulcer indices and strong inhibitory activity on COX-1 and COX-2 enzymes compared to standard anti-inflammatory drugs like Indomethacin .

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazoles for their biological activity:

Study Overview:

A group of researchers synthesized several oxadiazole derivatives and assessed their anticancer activity against MCF7 cells. Among these compounds, one derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics like Tamoxifen and 5-Fluorouracil .

Eigenschaften

IUPAC Name |

(4-tert-butylphenyl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-17(2,3)14-6-4-12(5-7-14)16(21)20-9-8-13(10-20)15-18-11-22-19-15/h4-7,11,13H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEYYVOKINSXMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)C3=NOC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.